molecular formula C18H22O7 B3167684 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 92409-34-2

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B3167684
CAS No.: 92409-34-2
M. Wt: 350.4 g/mol
InChI Key: DNBBCCRTOKYTRC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a useful research compound. Its molecular formula is C18H22O7 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Acidolysis Mechanism in Lignin Model Compounds

Research by Yokoyama (2015) explores the acidolysis of lignin model compounds, particularly focusing on compounds similar to 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. The study highlights the significance of the γ-hydroxymethyl group in these compounds and its role in the acidolysis mechanism, contributing to a better understanding of lignin breakdown processes (Yokoyama, 2015).

Bacterial Metabolism of Lignin Model Compounds

Vicuña et al. (1987) investigated the metabolism of lignin model compounds by Pseudomonas acidovorans, including compounds structurally related to this compound. This research provides insights into the bacterial degradation pathways of lignin, crucial for understanding the biodegradation of lignin in natural ecosystems (Vicuña et al., 1987).

Oxidation in Oxygen Bleaching Processes

The study by Ohmura et al. (2012) explored the oxidation of non-phenolic lignin moiety, including a compound similar to this compound, in oxygen bleaching processes. Their findings shed light on the chemical transformations of lignin model compounds under industrial bleaching conditions, which is essential for improving pulp and paper production processes (Ohmura et al., 2012).

Lignin Model Compounds in Alkaline Pulping

Shimizu et al. (2013) researched the β-O-4 bond cleavage rates of lignin model compounds, including ones structurally similar to this compound, during alkaline pulping. This study contributes to the understanding of lignin behavior in the pulping process, vital for optimizing the production of high-quality paper (Shimizu et al., 2013).

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7/c1-22-12-6-4-5-7-13(12)25-16(10-19)17(20)11-8-14(23-2)18(21)15(9-11)24-3/h4-9,16-17,19-21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBCCRTOKYTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C(=C2)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 2
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 3
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 4
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 5
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Reactant of Route 6
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.